Rhod-FF AM
Description
Significance of Calcium Ion Dynamics in Cellular Processes
Calcium ions (Ca²⁺) are ubiquitous and versatile second messengers involved in a vast array of cellular functions in organisms ranging from bacteria and plants to mammals. wikipedia.orgnih.govbmglabtech.com Their dynamic fluctuations within different cellular compartments regulate processes including, but not limited to, signal transduction pathways, neurotransmitter release, muscle contraction, fertilization, cell proliferation, gene expression, and apoptosis. wikipedia.orgbmglabtech.comnih.gov The precise control of intracellular Ca²⁺ concentration, typically maintained at very low levels in the cytosol (10-100 nM in mammalian cells), is crucial for proper cell function. wikipedia.orgbmglabtech.com Small changes in Ca²⁺ levels can trigger significant cellular responses, and dysregulation of calcium signaling is implicated in numerous diseases. bmglabtech.comnih.gov
Intracellular calcium is stored in organelles such as the endoplasmic reticulum and mitochondria, which can release and reaccumulate Ca²⁺ ions in response to specific stimuli. wikipedia.org Proteins like calmodulin and troponin-C bind calcium and translate these ionic signals into specific cellular actions by undergoing conformational changes. wikipedia.org
Evolution of Fluorescent Indicators for Intracellular Calcium Measurement
The ability to directly visualize and quantify intracellular calcium dynamics revolutionized cell biology. Early methods for measuring intracellular calcium were often indirect or lacked the necessary spatial or temporal resolution for studying dynamic processes in living cells. The development of fluorescent calcium indicators marked a significant breakthrough.
A pivotal moment came with the development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) in the 1980s by Roger Tsien and colleagues. nih.govnih.gov BAPTA and its derivatives were designed to have high selectivity for Ca²⁺ over other abundant divalent cations like magnesium (Mg²⁺) and protons (H⁺). nih.govnih.gov This selectivity was crucial for accurately measuring Ca²⁺ in the complex intracellular environment.
Building upon the BAPTA framework, Tsien's lab and others developed a series of fluorescent indicators by conjugating fluorophores to the Ca²⁺-chelating moiety. Early examples include Fura-2 (B149405) and Indo-1, which were among the first widely used fluorescent calcium indicators. nih.govwikipedia.orgnih.govnih.govigem.org Fura-2 is a ratiometric dye, allowing for calcium concentration calculation based on the ratio of fluorescence at two different excitation wavelengths, which helps to minimize artifacts from uneven dye loading or photobleaching. nih.govigem.orgrevvity.com Indo-1 is also ratiometric but uses a single excitation wavelength and measures the ratio of emission at two different wavelengths. wikipedia.orgigem.org
Later developments introduced indicators like Fluo-3 and Fluo-4, which are single-wavelength excitation dyes that exhibit a large increase in fluorescence intensity upon binding Ca²⁺. igem.orgwikipedia.orgnih.govwikipedia.org These dyes are excitable with common laser lines (e.g., 488 nm), making them suitable for confocal microscopy and flow cytometry. igem.orgwikipedia.orgwikipedia.org
To enable these indicators to enter living cells, which have impermeable membranes to the charged free acid forms, acetoxymethyl (AM) ester derivatives were developed. revvity.comwikipedia.orgwikipedia.orgstratech.co.uk The AM groups mask the negative charges of the carboxylates, making the molecules lipophilic and cell-permeable. Once inside the cell, intracellular esterases cleave the AM esters, regenerating the charged, cell-impermeant free acid form of the indicator, effectively trapping it within the cell. revvity.comwikipedia.orgwikipedia.orgstratech.co.uk
More recently, genetically encoded calcium indicators (GECIs), such as the GCaMP series, have been developed. nih.govwikipedia.orgcam.ac.uk These are protein-based indicators that combine a fluorescent protein with a calcium-binding domain. GECIs offer advantages for chronic imaging and targeting specific cell types or subcellular compartments through genetic expression. nih.govwikipedia.orguni-muenchen.de However, chemical indicators like Rhod-FF AM continue to be valuable tools, particularly for their ease of use and specific spectral properties and calcium binding affinities.
Overview of this compound as a Specialized Calcium Probe in Academic Research
This compound is a cell-permeable fluorescent calcium indicator widely used in academic research. It is the acetoxymethyl ester derivative of Rhod-FF, a difluorinated analog of the calcium indicator Rhod-2. caymanchem.comnih.gov The AM ester modification allows this compound to passively diffuse across cell membranes. caymanchem.comaatbio.com Once inside the cell, intracellular esterases hydrolyze the AM groups, converting it to the active, cell-impermeant fluorescent form, Rhod-FF. caymanchem.comaatbio.com
Like its parent compound Rhod-2, Rhod-FF is essentially nonfluorescent in the absence of divalent cations and exhibits a significant enhancement of fluorescence upon binding Ca²⁺, without a substantial spectral shift. aatbio.comthermofisher.comaatbio.com This intensity-based response makes it suitable for various fluorescence microscopy and spectroscopy techniques.
A key characteristic of Rhod-FF that distinguishes it from higher-affinity indicators like Rhod-2 is its lower binding affinity for Ca²⁺. The dissociation constant (Kd) for Rhod-FF has been reported to be around 19 µM or 320 µM, significantly higher than that of Rhod-2 (Kd ≈ 570 nM). caymanchem.comnih.govaatbio.comnih.gov This lower affinity makes Rhod-FF particularly useful for measuring calcium concentrations in the range of 10 to 200 µM or even up to 1 mM, which can be found in certain cellular compartments or during large calcium transients. aatbio.comaatbio.com Low-affinity indicators are especially valuable for studying compartments known to have high calcium concentrations, such as the endoplasmic reticulum, where high-affinity dyes might be saturated and thus insensitive to fluctuations. caymanchem.com
Rhod-FF has excitation and emission maxima around 552-553 nm and 577-580 nm, respectively. caymanchem.comaatbio.combiomol.comaatbio.com These spectral properties fall within the yellow/orange range, making it compatible with standard filter sets (e.g., TRITC filters) and reducing potential interference from cellular autofluorescence which is often prominent in the blue or green regions of the spectrum. aatbio.comthermofisher.com
The cell-permeant nature of this compound and the properties of its active form, Rhod-FF, make it a valuable tool in academic research for investigating calcium dynamics in various cell types and subcellular compartments, particularly where higher calcium concentrations are expected.
| Property | Value(s) | Source(s) |
| Dissociation Constant (Kd) | ~19 µM, ~320 µM | caymanchem.comnih.govaatbio.comnih.gov |
| Excitation Maximum | ~552-553 nm | caymanchem.comaatbio.combiomol.comaatbio.com |
| Emission Maximum | ~577-580 nm | caymanchem.comaatbio.combiomol.comaatbio.com |
| Molecular Weight | ~1145.90 Da | caymanchem.comaatbio.com |
| Solubility | Soluble in DMSO | caymanchem.comaatbio.com |
| Cell Permeability | Yes (as AM ester) | caymanchem.comaatbio.com |
| Response to Ca²⁺ | Fluorescence enhancement | aatbio.comthermofisher.comaatbio.com |
| Ratiometric? | No (intensity-based) | aatbio.comthermofisher.comaatbio.com |
Note: Reported Kd values for Rhod-FF vary across sources.
Properties
Molecular Formula |
C51H55F2N4O19 · Br |
|---|---|
Molecular Weight |
1145.9 |
InChI |
InChI=1S/C51H55F2N4O19.BrH/c1-30(58)68-26-72-45(62)22-56(23-46(63)73-27-69-31(2)59)40-15-9-34(49-37-12-10-35(54(5)6)20-42(37)76-43-21-36(55(7)8)11-13-38(43)49)19-44(40)66-17-18-67-51-41(16-14-39(52)50(51)53)57(24-47(64)74-28-70-32(3)60)25-48(65)75-29 |
InChI Key |
JAAHQVMOYPWVMY-UHFFFAOYSA-M |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C(OCCOC4=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=CC(F)=C4F)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[Br-] |
Synonyms |
Rhod-FF Acetoxymethyl ester |
Origin of Product |
United States |
Molecular and Mechanistic Principles of Rhod Ff Am Functionality
Acetoxymethyl (AM) Ester Strategy for Intracellular Delivery and Retention
Upon entering the intracellular environment, which is rich in esterase enzymes, the AM ester linkages are cleaved by these ubiquitous enzymes. aatbio.comaatbio.comcaymanchem.comnih.govinterchim.fr This hydrolysis removes the acetoxymethyl groups, regenerating the charged carboxylate groups of the parent fluorophore, Rhod-FF. caymanchem.comnih.govacs.org The resulting de-esterified Rhod-FF molecule is significantly more polar and negatively charged, rendering it effectively trapped within the cell, as it can no longer readily diffuse back across the cell membrane. nih.govacs.org This strategy ensures that the fluorescent indicator is concentrated within the intracellular space, allowing for the monitoring of intracellular Ca²⁺ dynamics. nih.gov
While the AM ester strategy is highly effective for intracellular loading, it is important to note that incomplete hydrolysis or extracellular hydrolysis of the AM ester can occur, potentially leading to signal contamination from dye still localized in the cytosol or outside the cell. nih.gov Strategies such as cold loading followed by warm incubation or the use of anion transporter inhibitors like probenecid (B1678239) can help optimize intracellular retention and reduce leakage of the de-esterified indicator. aatbio.comnih.gov
Principles of Calcium Binding and Fluorescence Modulation in Rhodamine-Based Dyes
Rhod-FF, like other rhodamine-based calcium indicators, operates on the principle of changes in fluorescence intensity upon binding to calcium ions. nih.govthermofisher.com These dyes typically incorporate a calcium-chelating moiety, often derived from BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), linked to a rhodamine fluorophore. researchgate.net The BAPTA-based chelating site is designed to selectively bind Ca²⁺ ions. researchgate.net
The binding of Ca²⁺ to the chelating site induces a conformational change in the molecule. This structural change, in turn, affects the electronic properties of the adjacent rhodamine fluorophore, leading to a modulation of its fluorescence. acs.org For Rhod-FF and its parent indicator Rhod-2, the fluorescence is typically low in the absence of divalent cations and significantly enhanced upon Ca²⁺ binding. aatbio.comaatbio.com This "turn-on" fluorescence response allows for the detection and quantification of changes in Ca²⁺ concentration based on the increase in fluorescence intensity. thermofisher.comucl.ac.uk Unlike some other calcium indicators (e.g., Fura-2 (B149405) or Indo-1), Rhod-FF exhibits fluorescence enhancement without a significant spectral shift upon Ca²⁺ binding, classifying it as a single-wavelength indicator. aatbio.comaatbio.comthermofisher.comresearchgate.net
Differentiating Characteristics of Rhod-FF Relative to Parent Rhodamine Indicators
Rhod-FF is a derivative of the parent rhodamine calcium indicator, Rhod-2. caymanchem.comnih.gov A key differentiating characteristic of Rhod-FF compared to Rhod-2 is its significantly lower affinity for calcium ions. aatbio.comaatbio.comcaymanchem.comnih.gov The dissociation constant (Kd) for Ca²⁺ binding is a measure of this affinity, with a higher Kd indicating lower affinity. Rhod-FF has a reported Kd for Ca²⁺ in the range of 19 µM to 320 µM, depending on the source and experimental conditions. aatbio.comcaymanchem.comnih.gov In contrast, Rhod-2 has a higher affinity with a Kd typically around 570 nM to 1.3 µM. nih.govnih.govresearchgate.netigem.org
This lower calcium affinity of Rhod-FF is a crucial feature that distinguishes its application from higher-affinity indicators like Rhod-2. While high-affinity dyes are suitable for measuring low to moderate calcium concentrations, low-affinity dyes like Rhod-FF are better suited for monitoring calcium dynamics in environments where calcium concentrations reach higher levels. caymanchem.comnih.govigem.org
Another difference lies in their chemical structure. Rhod-FF is described as a difluorinated analog of Rhod-2. caymanchem.com Both are based on the rhodamine core but have structural variations that influence their calcium binding properties and potentially their spectral characteristics and cellular handling. caymanchem.comnih.govthermofisher.com
Spectrally, Rhod-FF has excitation and emission maxima around 552-553 nm and 577-580 nm, respectively. aatbio.comcaymanchem.comaatbio.com These wavelengths fall within the visible spectrum, which is advantageous for fluorescence microscopy and flow cytometry as it avoids the UV range required by some other indicators, reducing potential autofluorescence and phototoxicity issues. thermofisher.comresearchgate.net
Suitability of Rhod-FF AM for Probing High Calcium Concentration Environments in Research
The low calcium affinity of Rhod-FF makes its AM ester form, this compound, particularly well-suited for studying cellular compartments or physiological events characterized by high calcium concentrations. caymanchem.comnih.govigem.org In environments where calcium levels can transiently or steadily rise into the micromolar range or higher, high-affinity indicators would quickly become saturated, losing their sensitivity to further increases in calcium concentration. caymanchem.comigem.org
Rhod-FF, with its higher Kd, provides a wider dynamic range for measuring calcium fluctuations in these high-calcium environments. igem.org This makes it valuable for investigating calcium dynamics in organelles like the endoplasmic reticulum (ER) or mitochondria, which can accumulate significant amounts of calcium. caymanchem.comnih.govnih.govigem.org For instance, low-affinity indicators like Rhod-FF are often preferred for measuring mitochondrial calcium ([Ca²⁺]m) levels, which can reach micromolar concentrations, especially during periods of high cellular activity or stress. nih.govnih.govigem.orgresearchgate.netjneurosci.org Studies have utilized this compound to investigate mitochondrial calcium handling in various cell types and under different experimental conditions. researchgate.netjneurosci.orgjneurosci.orgcybermedlife.eucsic.es
Using this compound allows researchers to monitor larger changes in calcium concentration within these compartments that would saturate higher-affinity dyes. caymanchem.comigem.org This provides a more accurate representation of the calcium dynamics in these specific cellular locations and during events involving substantial calcium release or influx. igem.org
However, it is important to consider that at very high concentrations, even low-affinity indicators like Rhod-FF can introduce calcium buffering effects, potentially altering the very calcium dynamics being measured. ucl.ac.ukresearchgate.net Therefore, empirical determination of the optimal dye concentration for specific cell types and experimental conditions is crucial to minimize such artifacts. aatbio.comaatbio.cominterchim.fr
Methodological Frameworks for Utilizing Rhod Ff Am in Research
Strategies for Rhod-FF AM Loading in Diverse Biological Systems
Efficient loading of this compound into cells is critical for obtaining reliable fluorescence signals. The AM ester form's hydrophobicity facilitates its entry into cells, where it is subsequently hydrolyzed by intracellular esterases interchim.frstratech.co.uk.
Optimization of Loading Protocols for In Vitro Cell Lines and Primary Cultures
Loading protocols for this compound typically involve incubating cells with a working solution of the dye in a suitable buffer. The optimal loading concentration, time, and temperature need to be empirically determined for each specific cell line or primary culture aatbio.comaatbio.com. General guidelines suggest using a working solution of this compound ranging from 2 to 20 µM, with a final concentration of 4-5 µM often recommended for most cell lines aatbio.comaatbio.com. Incubation times commonly range from 30 to 60 minutes at temperatures between 20°C and 37°C aatbio.comaatbio.comthermofisher.com. Longer incubation times might improve signal intensity in certain cell lines aatbio.comaatbio.com.
To enhance the aqueous solubility of this compound, a nonionic detergent such as Pluronic® F-127 is often included in the working solution, typically at a concentration of 0.04% aatbio.comaatbio.com. Additionally, to reduce the leakage of the de-esterified dye from the cells, particularly in cell types with active organic anion transporters, an anion transporter inhibitor like probenecid (B1678239) (1-2 mM) can be added to the loading or wash buffer aatbio.comaatbio.com. After the incubation period, cells are typically washed to remove excess extracellular dye aatbio.comaatbio.com.
For primary cultures, such as hippocampal cultures, pre-loading with this compound followed by loading with a cytosolic dye has been successfully employed for simultaneous imaging of different calcium compartments jneurosci.orgcybermedlife.eu. In hippocampal slice cultures, bulk loading with this compound at 36.5°C for 30 minutes in serum-free medium, followed by a 30-minute hydrolysis period, has been used to study mitochondrial calcium dynamics nih.gov.
Considerations for Subcellular Compartmentalization and Specificity, Particularly Mitochondrial Localization
The AM ester forms of rhodamine-based calcium indicators, including this compound, are cationic. This positive charge contributes to their potential-driven uptake and accumulation within mitochondria, which have a highly negative membrane potential across their inner membrane thermofisher.comnih.govnih.govfrontiersin.org. This property has led to the use of these dyes, including Rhod-FF, as indicators for mitochondrial Ca²⁺ ([Ca²⁺]m) thermofisher.comnih.govfrontiersin.org.
However, while preferential mitochondrial accumulation is observed, some cytoplasmic staining may still occur, depending on the loading conditions nih.govucl.ac.uk. Various approaches can be employed to verify and enhance mitochondrial localization, such as permeabilizing the plasma membrane after loading to assess the proportion of dye retained in mitochondria, or co-loading with a cytosolic dye to confirm distinct compartmental signals nih.govucl.ac.uk. Mitochondrial depolarization using agents like FCCP can also be used to assess the specificity of the mitochondrial signal, as it typically leads to a decrease in mitochondrial calcium and a disruption of the punctate staining pattern jneurosci.orgcybermedlife.euucl.ac.uk. It is important to note that high concentrations of this compound (5-10 µM) might affect mitochondrial morphology and decrease stimulus-induced mitochondrial calcium peaks, potentially due to increased buffering capacity or mitochondrial damage researchgate.netcore.ac.uk.
Co-loading with Complementary Fluorescent Probes for Multi-parameter Intracellular Analysis
Co-loading this compound with other fluorescent probes allows for the simultaneous measurement of multiple intracellular parameters, providing a more comprehensive understanding of cellular processes. Given its excitation and emission wavelengths in the red spectrum (excitation maxima around 552-553 nm, emission maxima around 577-580 nm) caymanchem.comglpbio.com, this compound can be effectively combined with green-fluorescent indicators.
Examples of complementary fluorescent probes for co-loading include cytosolic calcium indicators such as Fluo-3, Fluo-4, Fura-2 (B149405), Calcium Green, and Oregon Green BAPTA nih.govucl.ac.ukthermofisher.com. This dual-loading approach enables the simultaneous monitoring of both mitochondrial and cytosolic calcium dynamics within the same cell jneurosci.orgcybermedlife.eunih.govthermofisher.com. For instance, combining this compound with Fura-FF salt (a cell-impermeant cytosolic calcium indicator) loaded via a patch pipette has been used to measure [Ca²⁺]m and cytosolic calcium ([Ca²⁺]cyto) simultaneously in presynaptic terminals nih.gov.
Beyond calcium, this compound can be co-loaded with indicators for other cellular parameters. For example, in studies investigating mitochondrial dysfunction, this compound has been used in conjunction with MitoSOX™ Red (a mitochondrial superoxide (B77818) indicator) and other probes like He (for cytosolic superoxide), 2-NBDG (for glucose uptake), and TMRM (for mitochondrial membrane potential) to correlate mitochondrial calcium overload with other aspects of mitochondrial function and cellular health thermofisher.comthermofisher.com.
Advanced Imaging Techniques Employing this compound
This compound, once loaded and de-esterified to Rhod-FF, is a fluorescent indicator amenable to various advanced microscopy techniques, enabling detailed spatial and temporal analysis of calcium dynamics.
Confocal Laser Scanning Microscopy Applications in Cellular Research
Confocal laser scanning microscopy (CLSM) is a widely used technique for imaging cells loaded with fluorescent indicators like this compound. CLSM provides improved optical sectioning capabilities compared to conventional fluorescence microscopy, allowing for the visualization of fluorescence signals from specific focal planes within a cell and the reconstruction of 3D images fsu.edu. This is particularly useful for studying the subcellular localization of Rhod-FF and monitoring calcium changes within distinct compartments like mitochondria nih.govucl.ac.uk.
CLSM allows researchers to visualize the punctate staining pattern characteristic of mitochondrial loading of rhodamine-based dyes thermofisher.com. By acquiring images at different time points, CLSM can capture the kinetics of calcium transients within these organelles nih.gov. Studies have utilized CLSM to assess mitochondrial calcium uptake and release, often in response to various stimuli nih.govbiologists.com. The ability to optical section also helps in distinguishing mitochondrial signals from potential fluorescence in the cytosol or other cellular structures ucl.ac.uk. While CLSM is powerful, potential issues like photobleaching and phototoxicity, especially during prolonged imaging of live cells, need to be considered and minimized through optimized imaging parameters fsu.edu.
Multiphoton Microscopy for Deep Tissue and In Vivo Mechanistic Studies
Multiphoton microscopy (MPM) offers significant advantages for imaging fluorescent indicators like this compound in thicker specimens and in vivo, compared to CLSM. MPM uses near-infrared excitation light, which scatters less and penetrates deeper into tissues than the visible light used in CLSM fsu.edu. This allows for imaging at greater depths with reduced phototoxicity and photobleaching outside the focal plane, improving cell viability during longer experiments fsu.edu.
For this compound, which has excitation maxima in the visible range (around 552-553 nm), two-photon excitation typically involves using a laser tuned to a longer wavelength, roughly twice the excitation wavelength, in the near-infrared range (e.g., 850-900 nm) nih.govnih.gov. The simultaneous absorption of two photons excites the fluorophore, but this only occurs efficiently at the focal point where the photon density is highest fsu.edu. This inherent optical sectioning capability of MPM eliminates the need for a confocal pinhole and reduces background fluorescence, leading to clearer images in scattering tissues fsu.edu.
MPM is particularly valuable for in vivo studies and imaging in intact tissues or organs where light penetration is a limiting factor for CLSM fsu.edunih.gov. While this compound's primary application is often in isolated cells or slice cultures, the principles of MPM make it a suitable technique for imaging this dye in more complex biological systems if sufficient loading and signal can be achieved at depth nih.gov. Studies using related rhodamine-based dyes like Rhod-2 AM have demonstrated successful loading and imaging in intact functioning organs using MPM nih.gov.
Integration with High-Throughput Screening Methodologies
This compound, as a fluorescent calcium indicator, can be integrated into high-throughput screening (HTS) methodologies, particularly for cell-based assays. Calcium flux assays are commonly used in drug discovery for screening targets such as G protein-coupled receptors (GPCRs) and calcium channels. aatbio.comstratech.co.uk The ability of Rhod-FF to report calcium changes via fluorescence makes it compatible with fluorescence microplate readers and automated liquid handling systems commonly used in HTS platforms, such as FDSS, FLIPR, or FlexStation. aatbio.com
For HTS applications, the dye is typically loaded into cells plated in multi-well plates. aatbio.com A working solution of this compound, often containing Pluronic® F-127 to enhance solubility, is added to the cells and incubated to allow for cellular uptake and hydrolysis by esterases. aatbio.cominterchim.fr After incubation and removal of excess dye, compounds from a library can be added, and changes in fluorescence are simultaneously measured using the plate reader. aatbio.com The fluorescence signal generated by Rhod-FF upon calcium binding provides a readout for compound-induced calcium mobilization. stratech.co.uk The relatively low affinity of Rhod-FF may be advantageous in certain HTS scenarios involving large calcium transients.
Mitigation of Methodological Artifacts and Experimental Limitations
The use of this compound, like other fluorescent calcium indicators, is associated with potential methodological artifacts and limitations that need to be addressed for reliable data interpretation.
Impact of Dye Concentration on Cellular Morphology and Organellar Calcium Dynamics
The concentration of this compound used for cell loading can impact cellular health, morphology, and potentially intracellular calcium handling. High concentrations of calcium indicators, including members of the Rhod family, have been reported to be toxic to cells. nih.gov Furthermore, the dye itself binds to calcium, and high intracellular dye concentrations could potentially buffer calcium, thereby affecting the dynamics of calcium transients. ucl.ac.uk
The optimal dye concentration for loading typically needs to be determined empirically for each cell type and experimental setup to achieve adequate signal-to-noise ratio without causing adverse effects on cellular physiology. aatbio.cominterchim.fr Recommended working concentrations for this compound are often in the low micromolar range (e.g., 2-20 µM), with 4-5 µM being a common starting point for many cell lines. aatbio.com Using the minimum dye concentration necessary to obtain sufficient fluorescence signal is generally recommended. interchim.frthermofisher.com
For studies focusing on organellar calcium dynamics, particularly in mitochondria where Rhod-AM esters can preferentially accumulate due to their cationic nature and the mitochondrial membrane potential, the dye concentration and loading conditions are critical. nih.govthermofisher.comnih.gov While this compound is primarily discussed for its low calcium affinity suitable for high calcium environments like the ER, the principle of concentration-dependent effects and potential buffering applies to its use in any cellular compartment. caymanchem.com
Strategies for Reducing Non-Specific Fluorescence and Compartmentalization Artifacts
Non-specific fluorescence and compartmentalization artifacts are significant challenges when using AM ester-loaded calcium indicators. Non-specific fluorescence can arise from incomplete hydrolysis of the AM ester, trapping of the dye in membranes, or autofluorescence from cellular components or experimental media. nih.govresearchgate.net Compartmentalization refers to the accumulation of the de-esterified dye in organelles other than the intended target, such as lysosomes or the nucleus, in addition to or instead of the cytosol or specific organelle of interest. ucl.ac.uknih.govresearchgate.net Rhod-AM esters, including this compound, can show preferential accumulation in mitochondria due to their positive charge. nih.govthermofisher.comnih.gov However, cytosolic staining and accumulation in other compartments like nucleoli have also been observed. ucl.ac.ukjneurosci.org
Strategies to reduce non-specific fluorescence and compartmentalization artifacts include optimizing the dye loading protocol. This may involve adjusting the incubation time and temperature to favor complete hydrolysis and minimize trapping in membranes or non-target organelles. interchim.frresearchgate.net Using a lower dye concentration can also help reduce non-specific signals and compartmentalization. interchim.frthermofisher.comresearchgate.net Washing steps after dye loading are crucial to remove excess extracellular dye. aatbio.cominterchim.fr
Applications of Rhod Ff Am in Fundamental Biological and Neuroscientific Research
Investigation of Mitochondrial Calcium Dynamics
Mitochondrial calcium handling is a significant area of research in neuroscience, playing crucial roles in various central nervous system functions, including synaptic transmission, plasticity, and neuronal activity. nih.gov Rhod-FF AM has been employed to study mitochondrial calcium dynamics, particularly in scenarios involving substantial calcium changes where higher-affinity indicators might saturate. nih.gov The cationic nature of this compound contributes to its preferential accumulation in mitochondria after entering the cell and hydrolysis. thermofisher.comnih.gov
Role in Synaptic Transmission and Neuromodulation Research Models
Mitochondrial calcium sequestration has been shown to influence synaptic transmission at mammalian central synapses. nih.gov Studies utilizing the calyx of Held, a model glutamatergic synapse, have employed rhod-based dyes, including rhod-FF, to visualize presynaptic mitochondrial calcium transients. nih.govfrontiersin.org By combining patch-clamp techniques with mitochondrial imaging using rhod-FF (a low-affinity version), researchers have investigated the influence of mitochondrial calcium sequestration on neurotransmitter release. nih.gov For instance, simultaneous presynaptic and postsynaptic patch clamp, coupled with presynaptic mitochondrial and cytoplasmic imaging using rhod AM loading and fura-FF salt, revealed that mitochondria rapidly sequester substantial quantities of cytoplasmic calcium, thereby buffering cytoplasmic calcium levels and influencing neurotransmitter release on millisecond timescales. nih.gov Concurrent recordings with rhod-FF have demonstrated that mitochondrial depolarization or inhibition of the mitochondrial calcium uniporter prevents mitochondrial calcium sequestration during trains of stimulation. nih.govresearchgate.net These findings suggest a role for presynaptic mitochondria in maintaining transmission by accelerating recovery from synaptic depression after moderate activity periods. nih.gov
Analysis of Mitochondrial Calcium Sequestration and Buffering Capacities
Mitochondria possess a high capacity to sequester calcium, acting as a low-affinity, high-capacity cytosolic calcium buffer. nih.govjneurosci.org Rhod-FF, with its low affinity for calcium (Kd = 320 µM), is particularly useful for resolving large rises in mitochondrial calcium concentration that might saturate higher-affinity indicators like rhod-2 (Kd = 570 nM). caymanchem.comnih.govjneurosci.org Studies using rhod-FF have shown rapid rises in mitochondrial calcium during stimulation. nih.gov While the peak mitochondrial calcium concentration could not always be precisely estimated from rhod-FF data due to the inability to measure a calcium-saturated signal in some experiments, rhod-2 data suggested minimum rises of approximately 5 µM. nih.gov This is consistent with studies using mitochondrially targeted aequorin proteins. nih.gov Experiments have demonstrated that mitochondrial depolarization inhibits mitochondrial calcium uptake. nih.gov The buffering capacity of mitochondria plays a significant role in shaping cytoplasmic calcium transients and facilitating calcium export. nih.gov
Probing Intracellular Calcium Homeostasis in Specific Subcellular Compartments
Intracellular calcium homeostasis is tightly regulated through the compartmentalization of calcium storage and release from various organelles, including the endoplasmic reticulum (ER) and mitochondria. frontiersin.orgunipd.itnih.gov this compound, upon hydrolysis to rhod-FF, is utilized to probe calcium dynamics within specific subcellular compartments. caymanchem.com Its low affinity is advantageous for compartments with high calcium concentrations. caymanchem.com
Endoplasmic Reticulum Calcium Dynamics Research
The endoplasmic reticulum is a major intracellular calcium store, containing high luminal calcium concentrations ranging from 200 µM to 1 mM. unipd.it The low affinity of rhod-FF (Kd = 320 µM) makes it a suitable indicator for monitoring calcium fluctuations within the ER lumen, where high-affinity dyes would likely be saturated and thus insensitive to changes. caymanchem.com While some studies suggest that ER calcium release can influence synaptic transmission, research using rhod-based dyes, including rhod-FF, in specific models like the mammalian glutamatergic terminal, has indicated that mitochondria may be the predominant presynaptic calcium store in that context, as evidenced by the lack of effect of thapsigargin (B1683126) (an ER calcium pump inhibitor) on the rhod fluorescence signal. nih.gov However, the principle of using low-affinity dyes like rhod-FF for high-calcium environments like the ER remains valid in other cellular contexts.
Interplay Between Cytosolic and Organellar Calcium Regulation
The interplay between cytosolic and organellar calcium regulation is critical for diverse cellular functions. frontiersin.orgnih.gov Mitochondria and the ER actively regulate cytosolic calcium levels through mechanisms like the mitochondrial calcium uniporter (MCU) and smooth endoplasmic reticulum Ca2+-ATPase (SERCA). frontiersin.orgnih.gov this compound is used in conjunction with cytosolic calcium indicators to simultaneously monitor calcium dynamics in different compartments. nih.govresearchgate.netjneurosci.org For example, combining rhod AM loading (for mitochondrial calcium) with cytosolic indicators like fura-FF or fura-2 (B149405) AM allows for the simultaneous measurement of mitochondrial and cytoplasmic calcium concentrations in the same cell or terminal. nih.govresearchgate.netjneurosci.org This dual imaging approach enables researchers to investigate how calcium is handled and transferred between the cytosol and organelles like mitochondria, revealing the dynamic interplay in calcium regulation. nih.govfrontiersin.orgresearchgate.netjneurosci.org Studies have shown that mitochondrial calcium uptake can influence the decay of cytosolic calcium transients. nih.govresearchgate.net Furthermore, the physical association between ER and mitochondria can play a role in calcium transfer between these organelles. frontiersin.orgresearchgate.net Tools like this compound contribute to understanding these complex interactions and their impact on cellular processes.
Studies in Diverse In Vitro Cellular Models, Including Neurons and HEK-293 Cells
This compound has been employed in various in vitro cellular models to investigate calcium handling. In neurons, it has been used for imaging mitochondrial calcium concentrations ([Ca²⁺] mito). For instance, studies in mammalian central synapses, such as the calyx of Held, have utilized the AM form of rhod-based dyes like rhod-2 or rhod-FF, loaded via patch pipette, to image [Ca²⁺] mito in single cells and synaptic terminals nih.govjneurosci.org. These dyes are reported to preferentially accumulate in mitochondria when loaded as AM esters nih.govjneurosci.org. Simultaneous imaging with a cytosolic calcium indicator like fura-FF has allowed researchers to differentiate calcium dynamics in separate subcellular compartments nih.govjneurosci.org. While fura-FF and rhod-FF have similar calcium affinities, the rhod-FF signal in these neuronal studies was observed to be notably slower than the cytosolic calcium kinetics recorded with fura-FF, supporting their localization to different compartments nih.govjneurosci.org.
In HEK-293 cells, this compound has been used, often in conjunction with other rhodamine-based dyes like Rhod-2 and Rhod-5N, to monitor mitochondrial calcium dynamics biologists.comresearchgate.net. Studies involving permeabilized HEK-293 cells have utilized mixtures of these dyes to assess mitochondrial calcium uptake in response to varying calcium concentrations in the surrounding saline solution biologists.comresearchgate.net. This approach has been used to investigate the effect of various compounds on mitochondrial calcium import biologists.comresearchgate.net.
Research using this compound in hippocampal neuron cultures has also explored the effects of compounds, such as cannabidiol (B1668261) (CBD), on both cytosolic and mitochondrial calcium levels through dual-calcium imaging with fura-2 AM nih.govjneurosci.orgresearchgate.net. These studies indicated that mitochondria can act as sinks and sources for calcium regulation modulated by such compounds jneurosci.orgresearchgate.net. Specific compartmentalization of Rhod-FF fluorescence to mitochondria in these neuronal cultures has been observed, a pattern disrupted by mitochondrial uncouplers like FCCP jneurosci.orgresearchgate.net.
Contributions to Understanding Disease Mechanisms in Preclinical Research Models, Notably Neurodegeneration
Calcium dysregulation, particularly within mitochondria, is implicated in the mechanisms underlying various neurodegenerative diseases nih.gov. Fluorescent calcium indicators, including rhodamine derivatives like Rhod-2 and its analogs, have been instrumental in studying these mechanisms in preclinical models, often involving cell cultures or brain slices nih.gov.
While direct studies specifically detailing the use of this compound in complex preclinical in vivo models of neurodegeneration were not extensively found, its application in in vitro neuronal models provides insights relevant to understanding disease mechanisms at the cellular level. For example, studies in cultured hippocampal neurons investigating the effects of compounds like CBD on mitochondrial calcium homeostasis in the context of mitochondrial toxins are relevant to understanding how neuronal calcium dysregulation contributes to cell death, a key feature of neurodegenerative conditions jneurosci.orgresearchgate.net. The ability of this compound to report mitochondrial calcium levels allows researchers to assess the impact of potential neuroprotective agents on this critical organelle, which is often affected in neurodegenerative processes jneurosci.orgresearchgate.netnih.gov.
Furthermore, research using related mitochondrial calcium indicators in models relevant to neurodegeneration highlights the importance of monitoring mitochondrial calcium. For instance, studies in PINK1 knockout mouse neurons, a model relevant to Parkinson's disease, have used mitochondrial calcium indicators to show that elevations in mitochondrial calcium overload are associated with impaired glucose uptake and increased superoxide (B77818) levels thermofisher.com. While this specific study mentions this compound in the context of mitochondrial calcium monitoring in these neurons, the detailed findings presented focus on the correlation with superoxide and glucose uptake thermofisher.com.
The use of this compound in conjunction with other indicators in in vitro models, as described in section 4.3, contributes to a broader understanding of cellular calcium handling under stress conditions that can mimic aspects of neurodegenerative environments. By allowing researchers to monitor mitochondrial calcium dynamics, this compound aids in elucidating the cellular pathways disrupted in these conditions and evaluating the potential of therapeutic interventions targeting calcium homeostasis.
Comparative Analysis with Alternative Calcium Indicators in Academic Research
Distinctions from UV-Excitable Ratiometric Dyes (e.g., Fura-2 (B149405), Indo-1)
Rhod-FF AM differs fundamentally from UV-excitable ratiometric calcium indicators such as Fura-2 and Indo-1 in its excitation and emission properties and its mechanism of calcium reporting.
Fura-2 and Indo-1 are classic examples of ratiometric dyes. Fura-2 exhibits a shift in its excitation spectrum upon calcium binding, with excitation maxima at approximately 340 nm (calcium-bound) and 380 nm (calcium-free), while its emission remains relatively constant around 510 nm. wikipedia.orgthermofisher.comionbiosciences.com Indo-1, conversely, shows a shift in its emission spectrum upon calcium binding, with emission maxima around 400 nm (calcium-bound) and 475 nm (calcium-free) when excited at approximately 350 nm. thermofisher.comwikipedia.orgmedchemexpress.comnih.gov The ratiometric nature of these dyes, where the ratio of fluorescence intensities at two different wavelengths is used to determine calcium concentration, offers advantages in minimizing artifacts caused by uneven dye loading, leakage, and photobleaching. thermofisher.comthermofisher.comthermofisher.com
In contrast, Rhod-FF, like its parent indicator Rhod-2, is a single-wavelength indicator. aatbio.comthermofisher.com It exhibits a large increase in fluorescence intensity upon calcium binding but does not show a significant spectral shift in either excitation or emission wavelengths. aatbio.comthermofisher.com Rhod-FF has excitation/emission maxima of approximately 552 nm and 580 nm, respectively. caymanchem.comsigmaaldrich.com This places its spectral properties in the visible light range, specifically the yellow/orange region.
The use of UV excitation for Fura-2 and Indo-1 can lead to increased autofluorescence from biological samples and potential phototoxicity to cells. Rhod-FF's excitation in the visible spectrum avoids these issues, making it more suitable for experiments where UV light is problematic. thermofisher.com However, the single-wavelength nature of Rhod-FF means that quantitative calcium measurements can be more susceptible to variations in dye concentration, cell thickness, and photobleaching compared to ratiometric measurements with Fura-2 or Indo-1. thermofisher.comoxinst.com
Comparison with Other Visible Light-Excitable Rhodamine Derivatives (e.g., Rhod-2, X-Rhod-1, Rhod-5N)
This compound belongs to a family of rhodamine-based calcium indicators that are excitable by visible light. Other prominent members of this family include Rhod-2, X-Rhod-1, and Rhod-5N. These dyes share the characteristic of increasing fluorescence intensity upon calcium binding without a significant spectral shift. thermofisher.com However, they differ in their calcium binding affinities and spectral properties.
Rhod-2 was an earlier rhodamine-based indicator with excitation and emission maxima around 552 nm and 581 nm, respectively. thermofisher.com X-Rhod-1 has longer-wavelength excitation and emission, typically around 580 nm and 600 nm. thermofisher.comoxinst.com These longer wavelengths are advantageous for reducing autofluorescence and light scattering in tissues. oxinst.com
A key distinction among these rhodamine derivatives lies in their calcium dissociation constants (Kd), which determine their sensitivity to different ranges of calcium concentrations. Rhod-2 and X-Rhod-1 are considered high-affinity indicators with Kd values typically in the range of several hundred nanomolar (e.g., ~570 nM for Rhod-2 and ~700 nM for X-Rhod-1). nih.gov Rhod-FF and Rhod-5N are characterized by significantly lower calcium affinities. Rhod-FF has a Kd of approximately 19 µM or 320 µM depending on the source, while Rhod-5N has a Kd of around 19 µM or 320 µM. aatbio.comcaymanchem.comnih.govaatbio.comcaymanchem.comglpbio.com The lower affinity of Rhod-FF and Rhod-5N makes them suitable for measuring calcium concentrations in the micromolar range, which is particularly useful for studying compartments with high calcium levels, such as the endoplasmic reticulum or mitochondria. caymanchem.comnih.govaatbio.com
Another shared characteristic among the AM ester forms of these rhodamine-based indicators is their cationic nature, which can lead to potential-driven uptake into mitochondria, resulting in a punctate staining pattern. thermofisher.comnih.gov This property has led to the use of Rhod-2 as a selective indicator for mitochondrial calcium, although the extent of mitochondrial localization can vary. thermofisher.comnih.govmedchemexpress.com Rhod-FF and Rhod-5N, as low-affinity analogs, are also considered preferred choices for measuring calcium levels in mitochondria. nih.gov
The following table summarizes some key spectral and binding properties of these indicators:
| Calcium Indicator | Excitation (nm) | Emission (nm) | Kd (Ca²⁺) | Ratiometric |
| Fura-2 | 340/380 (Ca²⁺-bound/free) | ~510 | ~145 nM ionbiosciences.com | Yes |
| Indo-1 | ~350 | ~400/475 (Ca²⁺-bound/free) | ~250 nM nih.gov | Yes |
| Rhod-2 | 550-557 | 578-581 | ~570 nM nih.gov | No |
| X-Rhod-1 | 575-580 | 600-605 | ~700 nM nih.gov | No |
| Rhod-FF | 552-553 | 577-580 | 19 µM or 320 µM aatbio.comcaymanchem.comnih.gov | No |
| Rhod-5N | 551-557 | 576-580 | 19 µM or 320 µM nih.govaatbio.comcaymanchem.com | No |
Note: Kd values can vary depending on experimental conditions and sources.
Relative Advantages and Disadvantages of this compound for Specific Research Questions
This compound offers specific advantages and disadvantages that make it more or less suitable depending on the research question.
Advantages of this compound:
Suitable for High Calcium Concentrations: Its low calcium affinity (high Kd) makes Rhod-FF ideal for monitoring calcium dynamics in cellular compartments with high calcium concentrations, such as the endoplasmic reticulum, sarcoplasmic reticulum, or mitochondria, where high-affinity dyes would be saturated and insensitive to changes. caymanchem.comnih.govaatbio.com
Visible Light Excitation: Excitation in the visible spectrum (yellow/orange) minimizes autofluorescence from many biological samples and reduces potential phototoxicity compared to UV-excitable dyes like Fura-2 and Indo-1. thermofisher.com This is particularly beneficial for live-cell imaging experiments.
Large Fluorescence Increase: Rhod-FF exhibits a significant increase in fluorescence intensity upon calcium binding, providing a robust signal for detection. aatbio.comthermofisher.com
Cell Permeability: The AM ester form allows for relatively easy loading into cells. aatbio.comcaymanchem.comaatbio.com
Disadvantages of this compound:
Single-Wavelength Indicator: As a single-wavelength dye, quantitative calcium measurements are more susceptible to artifacts from uneven dye loading, leakage, and photobleaching compared to ratiometric dyes. thermofisher.comoxinst.com This makes precise determination of absolute calcium concentrations challenging without careful calibration.
Potential for Compartmentalization: Like other cationic rhodamine-based AM esters, this compound can accumulate in mitochondria, which might be a disadvantage if the research question focuses solely on cytosolic calcium dynamics. thermofisher.comnih.gov However, this can be an advantage if studying mitochondrial calcium.
Sensitivity to Heavy Metal Cations: BAPTA-based indicators, including rhodamine derivatives, can bind to other heavy metal cations (e.g., Mn²⁺, Zn²⁺, Pb²⁺) with higher affinity than calcium, potentially interfering with calcium measurements if these ions are present. thermofisher.comfishersci.at
Emerging Research Frontiers and Future Prospects for Rhod Ff Am Utilization
Integration with Optogenetic and Chemogenetic Approaches for Targeted Calcium Manipulation
The integration of calcium imaging with optogenetic and chemogenetic techniques offers powerful capabilities for precisely manipulating and monitoring calcium dynamics in specific cell populations or subcellular compartments. Optogenetics utilizes light-sensitive proteins (opsins) to control cellular activity, including ion flux and downstream signaling cascades, with high temporal and spatial precision nih.goven-journal.org. Chemogenetics employs engineered receptors that respond to otherwise inert synthetic ligands, allowing for remote and potentially longer-lasting modulation of neuronal or cellular activity nih.goven-journal.org.
Rhod-FF AM, with its red-shifted fluorescence, is spectrally compatible with commonly used green or yellow fluorescent protein-based optogenetic actuators and sensors, facilitating simultaneous manipulation and calcium imaging researchgate.net. This allows researchers to stimulate specific cells or pathways using optogenetics or chemogenetics and simultaneously record the resulting calcium transients using this compound. This integrated approach is valuable for dissecting the intricate relationship between targeted cellular activity and calcium signaling in various biological processes. For instance, one could activate a specific neuronal population using channelrhodopsin-2 (ChR2) and monitor calcium influx in those neurons or their downstream targets using this compound researchgate.net. The low affinity of Rhod-FF makes it suitable for detecting the potentially large calcium transients induced by such targeted manipulations.
Future prospects in this area involve developing more sophisticated experimental designs that combine the precise control offered by opto- and chemogenetics with the quantitative calcium measurements provided by indicators like Rhod-FF. This could enable a deeper understanding of how precisely controlled calcium signals influence complex cellular behaviors and physiological responses.
Development of Advanced Imaging Modalities and Computational Analytical Algorithms
Advances in microscopy techniques and computational analysis are continuously expanding the capabilities of calcium imaging. Techniques such as confocal microscopy, two-photon microscopy, and light-sheet microscopy offer improved spatial and temporal resolution, deeper tissue penetration, and reduced phototoxicity, which are crucial for studying dynamic calcium events in complex biological systems, including in vivo settings nih.govmdc-berlin.de.
This compound's spectral properties are compatible with these advanced imaging modalities, allowing for its use in demanding imaging experiments. For example, two-photon microscopy, with its ability to image deeper into scattering tissues, can be combined with this compound to monitor calcium dynamics in neuronal circuits or other cellular networks within living organisms nih.gov.
The increasing complexity and volume of data generated by advanced calcium imaging experiments necessitate the development of sophisticated computational analytical algorithms. These algorithms are essential for tasks such as noise reduction, signal deconvolution, motion correction, cell segmentation, and quantitative analysis of calcium transients. Future prospects include the development of algorithms specifically tailored to the characteristics of indicators like Rhod-FF, potentially incorporating models of dye behavior and calcium buffering to extract more accurate and detailed information from the imaging data. mdc-berlin.de
The integration of advanced imaging modalities with powerful computational tools will enhance the ability to resolve fine spatial and temporal details of calcium signaling, enabling researchers to study calcium dynamics at subcellular resolution and analyze complex calcium patterns in large cell populations.
Expansion into Novel Biological Systems and Unexplored Research Questions
Calcium signaling is a fundamental process involved in a wide range of biological phenomena across diverse organisms and cell types. This compound, with its cell permeability (in its AM form) and sensitivity to higher calcium concentrations, is well-suited for investigating calcium dynamics in various biological systems. caymanchem.comaatbio.com
While calcium imaging has been extensively applied in neuronal and cardiac systems, there is significant potential for expanding the use of this compound into novel biological contexts. This includes studying calcium signaling in less explored cell types, such as various immune cells, stem cells, and plant cells, as well as investigating its role in complex processes like development, regeneration, and disease progression in different organisms. nih.govresearchgate.net
The low calcium affinity of Rhod-FF makes it particularly valuable for studying compartments or events characterized by high calcium concentrations that might saturate higher-affinity indicators. This opens up opportunities to explore research questions related to calcium handling in organelles like the endoplasmic reticulum, mitochondria, and secretory granules, which play critical roles in various cellular functions. caymanchem.comnih.gov
Future research will likely see this compound applied to address previously intractable questions about calcium's involvement in these novel systems and processes, potentially revealing new insights into fundamental biological mechanisms and disease pathogenesis.
Addressing Unresolved Challenges in Calcium Imaging Methodologies with this compound
Despite significant advancements, calcium imaging methodologies still face several challenges, including dye compartmentalization, phototoxicity, photobleaching, and accurate quantitative measurement of calcium concentrations in situ.
This compound, like other rhodamine-based indicators in their AM form, can exhibit mitochondrial compartmentalization due to its cationic nature, which can complicate the measurement of cytosolic calcium signals thermofisher.comresearchgate.net. While this property can be advantageous for studying mitochondrial calcium, it presents a challenge for specific cytosolic measurements. Future efforts may focus on developing strategies to mitigate off-target dye loading or on developing new variants of Rhod-FF with improved cytosolic localization properties.
Phototoxicity and photobleaching are inherent limitations of fluorescent indicators, particularly during long-term imaging experiments or when using high excitation light intensities. While Rhod-FF's red-shifted excitation might offer some advantages in terms of reduced autofluorescence and scattering compared to shorter-wavelength dyes, optimizing imaging protocols and potentially developing more photostable derivatives of Rhod-FF are important future directions.
Accurate quantitative measurement of intracellular calcium concentration using single-wavelength indicators like Rhod-FF can be challenging due to variations in dye loading, cell thickness, and uneven illumination. While ratiometric dyes address some of these issues, they often have limitations in terms of spectral range or signal-to-noise ratio. nih.govnih.gov Future work could explore the development of calibration methods or computational approaches specifically tailored for quantitative calcium imaging with Rhod-FF, potentially combining fluorescence intensity measurements with other imaging modalities or cellular parameters.
By addressing these unresolved challenges through chemical modifications of the dye, optimization of imaging techniques, and development of advanced analytical tools, the utility and accuracy of this compound in calcium imaging can be further enhanced, paving the way for more reliable and insightful studies of calcium signaling.
Q & A
Q. How does Rhod-FF AM function as a calcium ion indicator, and what distinguishes it from other fluorescent probes?
this compound is a cell-permeable acetoxymethyl (AM) ester that is hydrolyzed intracellularly by esterases to release Rhod-FF, which binds free Ca²⁺. Unlike high-affinity probes (e.g., Fluo-3), Rhod-FF has a lower binding affinity (Kd ~10–200 μM), making it suitable for detecting elevated Ca²⁺ levels in organelles like the endoplasmic reticulum or mitochondria . Its fluorescence increases upon Ca²⁺ binding without spectral shifts, enabling ratiometric measurements in systems with variable dye concentrations .
Q. What experimental protocols are recommended for loading this compound into cells?
- Preparation : Dissolve this compound in anhydrous DMSO (e.g., 1 mM stock). Use pluronic acid (e.g., 0.02% w/v) to improve solubility and cellular uptake .
- Loading : Incubate cells with 2–5 μM this compound in serum-free medium at 37°C for 30–60 minutes.
- Validation : Confirm esterase activity via control experiments with esterase inhibitors (e.g., probenecid) to rule out incomplete hydrolysis .
Q. How should researchers calibrate this compound signals for quantitative Ca²⁺ measurements?
Perform in situ calibration using ionophores (e.g., ionomycin with 10 mM Ca²⁺ for maximum fluorescence, followed by EGTA for minimum signal). Calculate Ca²⁺ concentrations using the formula:
Ensure parallel experiments with Ca²⁺-free buffers to account for cell-specific autofluorescence .
Advanced Research Questions
Q. How can researchers address potential interference of this compound with other divalent cations (e.g., Mg²⁺ or Zn²⁺) in complex experimental systems?
- Selectivity Testing : Perform parallel assays using cation chelators (e.g., TPEN for Zn²⁺) or buffers with controlled divalent ion concentrations.
- Validation : Compare this compound signals with alternative Ca²⁺ indicators (e.g., Fura-2) in the same model system to confirm specificity .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to isolate Ca²⁺-specific signal contributions .
Q. What strategies are effective for resolving low signal-to-noise ratios in this compound experiments?
- Optimize Loading : Adjust dye concentration, incubation time, and temperature to balance cellular uptake and cytotoxicity.
- Reduce Background : Use quenchers (e.g., MnCl₂) to suppress extracellular dye fluorescence.
- Instrumentation : Employ confocal microscopy with optimized excitation/emission wavelengths (Ex: 552 nm; Em: 575 nm) to enhance sensitivity .
Q. How should contradictory data from this compound experiments be analyzed?
- Systematic Review : Check for technical variability (e.g., batch-to-batch dye differences, instrument calibration drift).
- Control Experiments : Include positive/negative controls (e.g., Ca²⁺ ionophores, Ca²⁺-free conditions) in each experimental replicate.
- Meta-Analysis : Use platforms like ImageJ or Python-based tools to normalize fluorescence intensities across datasets and identify outliers .
Q. What methodological considerations apply when combining this compound with other fluorescent probes (e.g., mitochondrial markers)?
- Spectral Overlap : Use spectral unmixing software (e.g., Zeiss ZEN) to separate emission signals.
- Sequential Imaging : Prioritize probes with faster photobleaching rates (e.g., this compound first, then FITC-labeled markers).
- Validation : Confirm probe compatibility via single-stain controls to rule out cross-talk .
Q. How can long-term Ca²⁺ imaging with this compound be optimized to minimize phototoxicity and dye leakage?
- Imaging Conditions : Use low-intensity illumination and rapid acquisition settings.
- Dye Stability : Add probenecid (1–2 mM) to inhibit organic anion transporters that extrude the dye.
- Temporal Resolution : Perform time-lapse imaging at intervals ≥30 seconds to reduce photobleaching .
Q. What statistical frameworks are recommended for analyzing time-series Ca²⁺ oscillation data obtained with this compound?
- Preprocessing : Normalize fluorescence traces to baseline (ΔF/F₀).
- Peak Detection : Use algorithms like MiniAnalysis (Synaptosoft) or open-source tools (e.g., Neurotic) to quantify oscillation frequency/amplitude.
- Validation : Apply non-parametric tests (e.g., Kruskal-Wallis) to compare groups with non-Gaussian distributions .
Q. How should researchers implement FAIR principles when publishing this compound datasets?
- Metadata : Document dye batch numbers, loading protocols, and instrument settings in machine-readable formats (e.g., XML).
- Archiving : Deposit raw fluorescence images and calibration curves in repositories like Zenodo or Figshare.
- Reusability : Provide analysis scripts (e.g., MATLAB, Python) for signal processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
